molecular formula C10H13NO2 B12439884 1-(4-Amino-3-methoxyphenyl)propan-1-one

1-(4-Amino-3-methoxyphenyl)propan-1-one

Cat. No.: B12439884
M. Wt: 179.22 g/mol
InChI Key: JLAFECPKVPEMGF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, along with a propanone moiety. It is a derivative of phenylpropanone and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with ammonia under specific conditions to yield the desired product. Another method includes the reduction of 1-(4-nitro-3-methoxyphenyl)propan-1-one using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)propan-1-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    1-(4-Amino-3-ethoxyphenyl)propan-1-one: Contains an ethoxy group instead of a methoxy group, leading to variations in its physical and chemical properties.

Uniqueness: 1-(4-Amino-3-methoxyphenyl)propan-1-one is unique due to the presence of both an amino and a methoxy group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(4-amino-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3,11H2,1-2H3

InChI Key

JLAFECPKVPEMGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

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